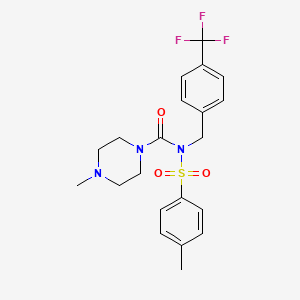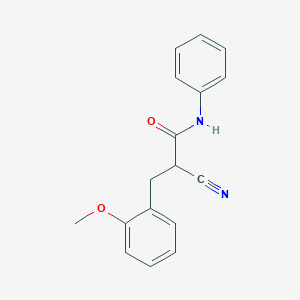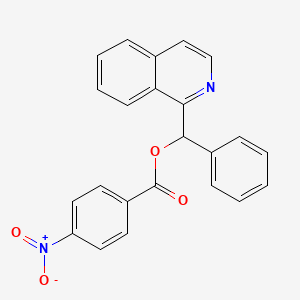
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is a chemical compound belonging to the quinoline and pyrazine families
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been shown to have interesting pharmaceutical and biological activities .
Mode of Action
It is known that quinoline derivatives can display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that quinoline derivatives have roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 4-hydroxy-2-quinolones, have been studied .
Result of Action
Similar compounds have been shown to have unique biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of 4-methyl-2-oxo-1,2-dihydroquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the pyrazine-2-carboxamide group: The quinoline derivative is then reacted with pyrazine-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which can be further used in dye synthesis and as intermediates in pharmaceuticals.
Reduction: Hydroquinoline derivatives, which are valuable in the synthesis of antimalarial drugs and other pharmaceuticals.
Substitution: Substituted pyrazines, which have applications in agrochemicals and material science.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Comparación Con Compuestos Similares
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial and anticancer properties.
Quinoline derivatives: These compounds are widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazine derivatives: These compounds have applications in material science and as intermediates in organic synthesis.
In comparison, this compound stands out due to its unique combination of quinoline and pyrazine rings, which contribute to its diverse range of applications and biological activities.
Propiedades
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-9-6-14(20)19-12-7-10(2-3-11(9)12)18-15(21)13-8-16-4-5-17-13/h2-8H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTGLUUDYNAVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2881188.png)








![1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2881205.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)
